Synthetic Utility: Proven Multi-Step Reactivity as an Ethyl Ester Scaffold
The target compound's ethyl ester group enables a well-documented synthetic pathway not directly applicable to its methyl ester or free acid analogs. A specific 3-step synthesis route from benzaldehyde derivatives is documented for ethyl 3-aryl-5-methylisoxazole-4-carboxylates, including the target compound, achieving a yield of 37% [1]. This established methodology, which includes cyclization, chlorination, and amine addition steps , provides a robust starting point for derivatization. In contrast, the methyl ester analog (CAS 1960-92-5) has different reported synthetic routes , and the free acid (CAS 1736-18-1) requires an additional hydrolysis step, impacting overall synthetic efficiency and purity. This established route for the ethyl ester offers a quantifiable advantage in project planning and resource allocation.
| Evidence Dimension | Reported Synthetic Yield for Scaffold |
|---|---|
| Target Compound Data | Synthesized from benzaldehyde in three steps with a yield of 37% (data for ethyl 3-aryl-5-methylisoxazole-4-carboxylate scaffold) [1]. |
| Comparator Or Baseline | Methyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate (different synthetic routes) ; 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (requires additional hydrolysis step). |
| Quantified Difference | 37% yield for the established 3-step ethyl ester synthesis [1]. |
| Conditions | Multi-step synthesis from benzaldehyde via benzaldoxime. |
Why This Matters
A documented synthetic route with a quantifiable yield provides a validated starting point for further derivatization, reducing risk and saving time compared to exploring unoptimized routes for close analogs.
- [1] Chulalongkorn University Library. (n.d.). Synthetic methodology of isoxazole derivatives. Retrieved from https://cuir.car.chula.ac.th/handle/123456789/14152 View Source
